molecular formula C24H26FN3O5S B2862352 ethyl 4-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetyl]piperazine-1-carboxylate CAS No. 686744-03-6

ethyl 4-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetyl]piperazine-1-carboxylate

Cat. No.: B2862352
CAS No.: 686744-03-6
M. Wt: 487.55
InChI Key: SHPAYQHZWRLJHN-UHFFFAOYSA-N
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Description

Ethyl 4-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetyl]piperazine-1-carboxylate is a piperazine-based small molecule featuring:

  • Sulfonyl acetyl linker: Enhances electronic delocalization and may influence metabolic stability.

Synthetic routes likely involve:

  • Sulfonylation of the indole-3-position followed by coupling to the piperazine core via an acetyl linker .
  • Characterization via ¹H/¹³C NMR, MS, and TLC, as seen in structurally related compounds .

Properties

IUPAC Name

ethyl 4-[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O5S/c1-2-33-24(30)27-13-11-26(12-14-27)23(29)17-34(31,32)22-16-28(21-6-4-3-5-20(21)22)15-18-7-9-19(25)10-8-18/h3-10,16H,2,11-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPAYQHZWRLJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 4-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetyl]piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursorsCommon reaction conditions involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to achieve higher efficiency and purity.

Chemical Reactions Analysis

ethyl 4-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

ethyl 4-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetyl]piperazine-1-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring is known to bind with high affinity to multiple receptors, influencing various biological processes. The sulfonylacetyl group and piperazine ring contribute to the compound’s overall activity by enhancing its binding affinity and stability . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Compound Name Key Structural Features Bioactivity/Properties Reference
Target Compound Ethyl piperazine carboxylate, sulfonyl acetyl, 1-[(4-FP)methyl]indole Unknown (inferred: potential 5-HT receptor modulation) N/A
N-(2-(4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-sulfamoylamino benzene sulfonamide (6k) Bis(4-FP)methyl piperazine, sulfamoyl acetyl linker Synthesized (yield: ~65%), m.p. 210–212°C; characterized by NMR/MS
Ethyl 4-[2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate Oxadiazole sulfanyl linker, methylphenyl group Calculated XLogP3: 2.2; higher hydrophobicity vs. sulfonyl acetyl
1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylallyl)piperazine Bis(4-FP)methoxy ethyl, cinnamyl group Binds 5-HT2A receptors (inferred from structural homology)
Ethyl 4-(2-(1H-indol-3-yl)ethyl)piperazine-1-carboxylate (304d) Indole-ethyl linker Synthesized (94% yield) via hydroformylation/Fischer indolization

Key Structural Variations and Implications

Linker Groups: Sulfonyl acetyl (target compound): Polar, electron-withdrawing; may enhance solubility vs. oxadiazole sulfanyl () or ethyl linkers () .

Substituent Effects :

  • 4-Fluorophenylmethyl (target) vs. bis(4-fluorophenyl)methyl (): Reduced steric bulk in the target compound may improve membrane permeability .
  • Indole positioning : 3-Substituted indole (target) vs. 2-carbonyl indole () alters electronic distribution and binding pocket compatibility .

Synthetic Yields :

  • Target compound’s synthesis (unreported) may parallel (94% yield for indole-ethyl analog) if Rh-catalyzed methods are employed .

Research Findings and Trends

  • Biological Targets : Fluorophenyl-indole-piperazine derivatives frequently exhibit serotonin receptor affinity (e.g., 5-HT2A in ) or kinase inhibition .
  • Crystallographic Data : Piperazine rings in analogs adopt chair conformations , as seen in , which stabilize ligand-receptor interactions .
  • Metabolic Stability : Sulfonyl acetyl linkers (target) may resist esterase hydrolysis better than ethyl carboxylates () due to steric hindrance .

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